CID 22162633

Description

CID 22162633 is a compound registered in the PubChem database, a critical resource for chemical structure and bioactivity data. Compounds like this compound are typically characterized by parameters such as molecular weight, solubility, and spectroscopic signatures (e.g., NMR, mass spectrometry), which are essential for pharmacological or industrial applications.

Properties

Molecular Formula |

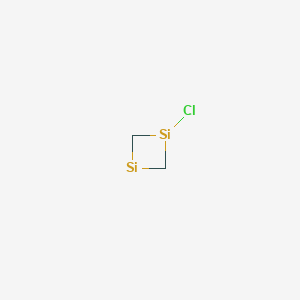

C2H4ClSi2 |

|---|---|

Molecular Weight |

119.67 g/mol |

InChI |

InChI=1S/C2H4ClSi2/c3-5-1-4-2-5/h1-2H2 |

InChI Key |

CDZXKMZWHICVDO-UHFFFAOYSA-N |

Canonical SMILES |

C1[Si]C[Si]1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of dichlorosilane with ethylene in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Chloro-1,3-disiletane often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1,3-disiletane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The silicon atoms can be oxidized to form silanol or siloxane derivatives.

Reduction Reactions: The compound can be reduced to form different silicon-containing products.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl or aryl halides can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or ozone are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution: Formation of various organosilicon compounds.

Oxidation: Production of silanol or siloxane derivatives.

Reduction: Generation of reduced silicon-containing compounds.

Scientific Research Applications

1-Chloro-1,3-disiletane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.

Biology: Investigated for its potential use in the development of silicon-based biomaterials.

Medicine: Explored for its potential in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1,3-disiletane involves its ability to undergo various chemical transformations due to the presence of reactive silicon and chlorine atoms. These transformations can lead to the formation of new compounds with different properties and functionalities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 22162633, comparisons are drawn with structurally or functionally analogous compounds from the evidence.

Table 1: Structural and Functional Comparison

Key Findings

Structural Diversity: Triterpenoids (e.g., CID 72326, 10153267) share pentacyclic frameworks but differ in functional groups. Macrocyclic polyketides (e.g., CID 101283546) feature large lactone rings, which confer rigidity and target specificity, contrasting with linear or smaller cyclic structures .

Bioactivity: Bile acids (CID 6675) and betulin derivatives show divergent mechanisms: bile acids modulate lipid metabolism, while betulin derivatives often target apoptosis pathways . Oscillatoxin derivatives (CID 101283546) exhibit cytotoxicity via ion channel disruption, a mechanism less common in triterpenoids .

Analytical Techniques: Collision-induced dissociation (CID) in mass spectrometry differentiates isomers (e.g., ginsenosides) by fragmentation patterns . This method could resolve structural ambiguities for this compound if compared to analogs like CID 10153265.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.